2-Chloro-4-hydroxy-5-fluoropyrimidine
Overview
Description
“2-Chloro-4-hydroxy-5-fluoropyrimidine” is a chemical compound with the molecular formula C4H2ClFN2O . It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics .
Synthesis Analysis
The synthesis of “2-Chloro-4-hydroxy-5-fluoropyrimidine” involves the reaction of 5-fluorouracil (5-FU) and phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . Another method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-hydroxy-5-fluoropyrimidine” can be found in various chemical databases . The compound has a molecular weight of 148.5 .
Chemical Reactions Analysis
“2-Chloro-4-hydroxy-5-fluoropyrimidine” is involved in various chemical reactions. For instance, it can react with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
Scientific Research Applications
C4H2ClFN2O C_4H_2ClFN_2O C4H2ClFN2O
, plays a significant role in various fields of research due to its unique chemical properties.Synthesis of Anticancer Agents
2-Chloro-4-hydroxy-5-fluoropyrimidine: is utilized in the synthesis of biologically active molecules, particularly in anticancer agents like 5-fluorouracil . This application is crucial because 5-fluorouracil is a widely used chemotherapeutic agent that works by inhibiting DNA synthesis in cancer cells, thereby preventing their proliferation.
Enzyme Immobilization
The compound serves as a building block in the development of covalent organic frameworks (COFs) for enzyme immobilization . Enzymes immobilized in COFs retain their activity and can be protected from harsh conditions, which is essential for industrial applications where enzymes are used as catalysts.
Organic Synthesis
In organic chemistry, 2-Chloro-4-hydroxy-5-fluoropyrimidine is a precursor for the preparation of 5-fluoro-2-amino pyrimidines . These derivatives are important for creating a variety of compounds with potential pharmacological activities.
Development of Dinuclear Complexes
This compound is also used in the preparation of manganese fluoro(hydroxy)pyrimidinato aqua dinuclear complexes . Such complexes have potential applications in magnetic materials and catalysis due to their unique structural and electronic properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound may have potential interactions with various enzymes and proteins, given its structural similarity to other pyrimidine derivatives .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may be involved in nucleotide synthesis or other related biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMXYURUPWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292217 | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxy-5-fluoropyrimidine | |
CAS RN |
155-12-4 | |
Record name | 155-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-5-fluoropyrimidin-4-one in the synthesis of antineoplastic agents?
A1: 2-Chloro-5-fluoropyrimidin-4-one serves as a crucial starting material in the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) []. This derivative, FD-2, exhibits antineoplastic properties, meaning it has the potential to inhibit or prevent the growth of tumors. The synthesis process, conducted under normal pressure, highlights the compound's reactivity and its role as a building block for more complex molecules with potential medicinal applications.
Q2: What is the yield of the synthesis reaction using 2-Chloro-5-fluoropyrimidin-4-one as described in the paper?
A2: The research paper reports a high yield of 93% for the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) from 2-chloro-5-fluoropyrimidin-4-one []. This impressive yield suggests the reaction is efficient and potentially scalable for further development and potential pharmaceutical applications.
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